Comprehensive Technical Guide on 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (CAS 66464-90-2)
Comprehensive Technical Guide on 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (CAS 66464-90-2)
Executive Summary
5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry. Structurally related to classical carbonic anhydrase inhibitors (CAIs) like acetazolamide and methazolamide, this compound features a highly electron-deficient 1,3,4-thiadiazole ring coupled with a primary sulfonamide moiety. This technical whitepaper provides an authoritative overview of its physicochemical properties, synthetic methodologies, and emerging applications in targeted immunotherapies and oncology.
Physicochemical Profiling & Structural Significance
The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidine and benzene rings but offers a significantly altered electron density and dipole moment. The presence of the sulfur atom imparts high lipophilicity, while the nitrogen heteroatoms serve as excellent hydrogen-bond acceptors. The primary sulfonamide group (
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 5-Methyl-1,3,4-thiadiazole-2-sulfonamide |
| CAS Number | 66464-90-2 |
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| Monoisotopic Mass | 178.98232 Da |
| InChIKey | HKBSUNZHTGPQNV-UHFFFAOYSA-N |
| Physical Form | White to off-white crystalline powder |
| Storage Conditions | Room Temperature (RT), desiccated |
Synthetic Methodology: From Thiol to Sulfonamide
The synthesis of 5-methyl-1,3,4-thiadiazole-2-sulfonamide is typically achieved through a two-step sequence starting from the commercially available precursor, 2-mercapto-5-methyl-1,3,4-thiadiazole [2]. The process involves an oxidative chlorination followed by a nucleophilic amination.
Synthetic workflow for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide via oxidative chlorination.
Step-by-Step Experimental Protocol
As a Senior Application Scientist, it is critical to understand that the intermediate sulfonyl chloride is highly susceptible to hydrolysis. The following protocol is designed as a self-validating system to ensure maximum yield and purity.
Step 1: Oxidative Chlorination
Objective: Convert the thiol group to a sulfonyl chloride.
-
Preparation: Suspend 2-mercapto-5-methyl-1,3,4-thiadiazole (1.0 eq) in a 33% aqueous
solution. -
Temperature Control (Critical Causality): Cool the suspension to 0–5 °C using an ice-salt bath. Causality: The oxidation is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the thiadiazole ring and suppresses the premature hydrolysis of the newly formed sulfonyl chloride back into the unreactive sulfonic acid.
-
Oxidation: Bubble chlorine gas (
) slowly into the mixture (or add sodium hypochlorite dropwise if generating in situ). The reaction transitions from a suspension to a yellowish solution, and eventually, the sulfonyl chloride precipitates out as a pale solid. -
In-Process Control (IPC): To validate completion without hydrolyzing the sample on a silica TLC plate, quench a 50 µL aliquot in 0.5 mL of dry methanol containing a drop of triethylamine. Spot the resulting methyl sulfonate ester on TLC. The disappearance of the starting material confirms completion.
-
Isolation: Filter the cold precipitate rapidly under a vacuum, wash with ice-cold water (to remove residual
), and immediately proceed to Step 2. Do not dry or store the sulfonyl chloride, as it is highly unstable.
Step 2: Nucleophilic Amination
Objective: Convert the sulfonyl chloride to the target sulfonamide.
-
Preparation: Dissolve the wet 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride in a minimal amount of dry tetrahydrofuran (THF) or use it directly as a solid.
-
Amination: Slowly add the intermediate to a vigorously stirring solution of 28% aqueous ammonium hydroxide (
) (5.0 eq) pre-cooled to 0 °C. Causality: Ammonia acts as both the nucleophile and the acid scavenger (neutralizing the byproduct). The excess ammonia and low temperature prevent the formation of dimeric bis-sulfonimide side products. -
Workup: Allow the reaction to warm to room temperature over 2 hours. Concentrate the mixture under reduced pressure to remove excess ammonia. Acidify slightly to pH 6 using dilute
to precipitate the product. -
Validation & Characterization:
-
IR Spectroscopy: The self-validating metric for this step is the complete disappearance of the
stretch (2500–2600 ) and the appearance of two sharp primary amine stretches (~3300 and 3200 ), alongside strong asymmetric and symmetric stretches (~1350 and ~1150 ). -
Mass Spectrometry: ESI-MS should yield an
peak at m/z 179.98 [1].
-
Advanced Therapeutic Applications
While historically recognized as precursors for intraocular pressure-lowering drugs (glaucoma), 5-methyl-1,3,4-thiadiazole-2-sulfonamide derivatives have recently gained massive traction in targeted oncology and immunology.
CCR8 Modulation and Tumor Microenvironment (TME) Reprogramming
Recent patent literature highlights the use of 5-methyl-1,3,4-thiadiazole-2-sulfonamide as a critical building block in the synthesis of CCR8 receptor modulators [3].
CCR8 is a chemokine receptor highly expressed on tumor-infiltrating regulatory T cells (Tregs). The ligand for CCR8, CCL1, is secreted by tumor-associated macrophages, driving Treg infiltration and creating an immunosuppressive tumor microenvironment.
Pharmacological application of the scaffold in synthesizing CCR8 antagonists for immunotherapy.
By utilizing the 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold, medicinal chemists can synthesize potent CCR8 antagonists. The thiadiazole ring provides optimal
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20190641, 5-Methyl-1,3,4-thiadiazole-2-sulfonamide". PubChem. Available at:[Link]
-
Petkova, Z. S., et al. "Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles". Molecules, 2024, 29(9), 1938. Available at:[Link]
- "Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators". World Intellectual Property Organization, Patent WO2024115549A1, 2024.
